molecular formula C8H6F2O2S B6355758 2,2-Difluoro-4-(methylthio)benzo[d][1,3]dioxole CAS No. 933673-39-3

2,2-Difluoro-4-(methylthio)benzo[d][1,3]dioxole

Cat. No.: B6355758
CAS No.: 933673-39-3
M. Wt: 204.20 g/mol
InChI Key: BCVINZNPFXJXMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-4-(methylthio)benzo[d][1,3]dioxole is a chemical building block of high interest in medicinal and organic chemistry. It features a 2,2-difluorobenzo[d][1,3]dioxole nucleus, a privileged scaffold known for its role in the development of bioactive molecules. This specific derivative is functionalized with a methylthio group at the 4-position, providing a versatile handle for further chemical modifications and structure-activity relationship (SAR) studies. The 2,2-difluorobenzo[d][1,3]dioxole moiety is a key structural component in various research compounds. For instance, it is found in VX-809 (Lumacaftor), a corrector used in combination therapies for Cystic Fibrosis that works by improving the cellular processing and trafficking of the defective F508del-CFTR protein . Furthermore, research has demonstrated that thiazole derivatives bearing the 2,2-difluorobenzo[d][1,3]dioxole nucleus exhibit promising in vitro antibacterial and antifungal activities, highlighting the scaffold's potential in antimicrobial agent development . As a reagent, this compound is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses. Researchers can leverage this compound to synthesize novel analogs for probing biological mechanisms or as a precursor in the development of potential pharmaceutical candidates.

Properties

IUPAC Name

2,2-difluoro-4-methylsulfanyl-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2S/c1-13-6-4-2-3-5-7(6)12-8(9,10)11-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVINZNPFXJXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of 4-Methylbenzo dioxole

The reaction of 4-methylbenzodioxole with phosphorus pentachloride (PCl₅) and chlorine gas yields 2,2-dichloro-4-dichloromethylbenzodioxole. This step proceeds via electrophilic aromatic substitution, where PCl₅ acts as both a chlorinating agent and a Lewis acid catalyst. Typical conditions involve heating at 120–140°C for 5–7 hours, achieving yields of 82–95%. For example, 150 g (1.0 mol) of 4-methylbenzodioxole reacts with 625 g (3.0 mol) of PCl₅ to produce 260 g (95% yield) of 2,2-dichloro-4-dichloromethylbenzodioxole.

Alternative Route via Pyrocatechol Carbonate

Pyrocatechol carbonate undergoes photochlorination in chlorinated hydrocarbons (e.g., CCl₄) with gaseous chlorine and tributyl phosphate as a catalyst. This method generates 2,2-dichloro-1,3-benzodioxole, a versatile intermediate for subsequent fluorination.

Fluorination Strategies

Fluorination of the dichloro intermediate is critical for installing the 2,2-difluoro motif. Two distinct methodologies are employed:

Hydrofluoric Acid (HF) Mediated Fluorination

Treatment of 2,2-dichloro-4-dichloromethylbenzodioxole with anhydrous HF at -10°C replaces chlorine atoms at the 2-position with fluorine. The reaction is exothermic and requires precise temperature control to minimize side reactions. For instance, 110 g (0.4 mol) of the dichloro compound reacts with 80 g (4.0 mol) of HF, yielding 77 g (80%) of 2,2-difluoro-4-dichloromethylbenzodioxole after distillation.

Potassium Fluoride (KF) with Catalytic KHF₂

A solvent-free approach utilizes KF in the presence of potassium hydrogen fluoride (KHF₂) as a catalyst. This method converts 2,2-dichloro-1,3-benzodioxole to 2,2-difluoro-1,3-benzodioxole at 150–160°C with a molar ratio of KF to dichloro compound between 2:1 and 3.4:1. The catalyst enhances fluorine substitution efficiency, achieving yields exceeding 90% under optimized conditions.

Table 1: Comparison of Fluorination Methods

MethodReagentsTemperatureYield (%)Purity (%)
HF-mediatedHF, -10°C-10°C80>95
KF/KHF₂ catalyticKF, KHF₂, 150°C150°C90–95>98

The introduction of the methylthio group at the 4-position remains less documented in the provided sources. However, extrapolation from analogous compounds suggests two plausible pathways:

Nucleophilic Substitution of Chlorine

4-Chloro-2,2-difluorobenzodioxole may undergo substitution with methylthiolate (SMe⁻) in polar aprotic solvents (e.g., DMF). This reaction typically requires elevated temperatures (80–100°C) and catalytic phase-transfer agents.

Oxidative Thiolation

Direct thiolation using dimethyl disulfide (DMDS) and a Lewis acid catalyst (e.g., AlCl₃) could install the methylthio group via electrophilic aromatic substitution. This method is contingent on the electronic activation of the benzene ring by electron-withdrawing groups (e.g., fluorine).

Final Formylation and Purification

The patent literature emphasizes the use of urotropin (hexamethylenetetramine) for formylating 2,2-difluoro-4-dichloromethylbenzodioxole. Reaction with urotropin in 50% acetic acid at reflux for 16 hours, followed by hydrochloric acid hydrolysis, yields 2,2-difluorobenzodioxole-4-carbaldehyde. Subsequent reduction or further functionalization could theoretically lead to the methylthio derivative, though explicit procedures are absent in the reviewed sources.

Table 2: Key Reaction Parameters for Formylation

ParameterValue
Urotropin ratio1:1 (mol/mol)
Solvent50% acetic acid
Reaction time16 hours
Yield86%

Challenges and Optimization

Selectivity in Fluorination

Competing side reactions during fluorination, such as over-fluorination or ring-opening, are mitigated by controlling HF stoichiometry and reaction temperature. The KF/KHF₂ system offers superior selectivity due to the catalytic role of KHF₂ in stabilizing intermediates.

Purification Techniques

Distillation under reduced pressure (10–50 mbar) is critical for isolating high-purity intermediates. For example, 2,2-difluoro-4-dichloromethylbenzodioxole is distilled at 90–92°C/16 mbar, while the final aldehyde is collected at 105–106°C/50 mbar .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-4-(methylthio)benzo[d][1,3]dioxole can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the fluorine atoms or modify the benzo[d][1,3]dioxole ring.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to replace the fluorine atoms.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified benzo[d][1,3]dioxole derivatives.

    Substitution: Compounds with new functional groups replacing the fluorine atoms.

Scientific Research Applications

Chemistry: 2,2-Difluoro-4-(methylthio)benzo[d][1,3]dioxole is used as a building block in organic synthesis to create more complex molecules

Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound. It may serve as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.

Industry: In the materials science field, this compound can be used to develop new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-4-(methylthio)benzo[d][1,3]dioxole depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effects of the methylthio group. These effects can alter the compound’s behavior in various reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Bioactivity

Key Observations :

  • Methylthio (-SMe) vs. Hydroxyl (-OH) : Methylation of hydroxyl groups in benzodioxole derivatives (e.g., 18b: 75% activity) increases activity compared to hydroxylated analogs (28b: 58%), suggesting steric or electronic advantages .
  • Hybrid Structures : Incorporation of benzodioxole into pyrazole hybrids (e.g., 4a–i) demonstrates enhanced antimicrobial activity, implying synergistic effects between the dioxole ring and heterocyclic moieties .

Role of the Benzodioxole Scaffold in Agonist Design

In studies on orphan G protein-coupled receptor agonists, benzo[d][1,3]dioxole was employed as a bioisostere for 3,5-dimethoxyphenyl groups. While analogs like DL126 (benzodioxole-based) exhibited ~10-fold lower potency than the lead compound 1a, the scaffold retained sufficient activity to justify its use in optimizing pharmacokinetic properties . This highlights the benzodioxole ring’s balance between steric bulk and electronic compatibility in drug design.

Table 3: Comparative Properties
Compound Name Molecular Formula Molecular Weight Hazard Statements
2,2-Difluoro-4-(methylthio)benzo[d][1,3]dioxole (inferred) C₈H₆F₂O₂S ~208.19 Likely H315, H319, H335 (similar to brominated analog)
5-Bromo-2,2-difluoro-4-(methylthio) analog C₈H₅BrF₂O₂S 291.09 H315, H319, H335
4-Isopropyl-2,2-dimethylbenzo[d][1,3]dioxole C₁₂H₁₆O₂ 192.26 Not specified

Notes:

  • Fluorine atoms reduce metabolic degradation but may increase lipophilicity.
  • Methylthio groups contribute to moderate toxicity (e.g., skin/eye irritation) .

Biological Activity

2,2-Difluoro-4-(methylthio)benzo[d][1,3]dioxole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C9H6F2O4SC_9H_6F_2O_4S. The structure includes a dioxole ring, which is known for its reactivity and biological significance. The presence of fluorine and methylthio groups enhances its pharmacological profile.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. It has been shown to scavenge reactive oxygen species (ROS), which are implicated in various diseases. The compound demonstrated significant radical scavenging activity in vitro, comparable to established antioxidants such as vitamin C. In tests measuring the inhibition of DPPH radicals, the compound exhibited a scavenging rate of approximately 82% at a concentration of 500 µM .

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin production and is a target for treating hyperpigmentation disorders. The compound has been evaluated for its ability to inhibit tyrosinase activity. In B16F10 murine melanoma cells, this compound showed potent inhibition of both intracellular and extracellular tyrosinase activity. The results indicated that the compound could reduce tyrosinase activity significantly when compared to controls like kojic acid .

Cytotoxicity Studies

Cytotoxicity assessments were performed to evaluate the safety profile of the compound. In B16F10 cells treated with varying concentrations (up to 20 µM), no significant cytotoxic effects were observed after 48 and 72 hours of exposure. This suggests that the compound has a favorable safety margin for potential therapeutic use .

Study on Melanin Production

In a controlled study investigating the anti-melanogenic effects of several analogs including this compound, it was found that this compound effectively inhibited melanin production by blocking tyrosinase activity. The study utilized both in vitro assays and cellular models to confirm these findings, indicating its potential application in cosmetic formulations aimed at skin lightening .

Antimicrobial Activity

Although primarily studied for its antioxidant and anti-melanogenic properties, preliminary investigations into the antimicrobial effects of related compounds suggest that derivatives of this class may exhibit antibacterial and antifungal activities. Such findings warrant further exploration into the broader spectrum of biological activities associated with this compound and its derivatives .

Data Summary Table

Biological Activity Efficacy Reference
Antioxidant ActivityScavenged 82% DPPH radicals
Tyrosinase InhibitionSignificant reduction in activity
CytotoxicityNo significant cytotoxic effects
Antimicrobial PotentialPreliminary investigations needed

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,2-Difluoro-4-(methylthio)benzo[d][1,3]dioxole and its derivatives?

  • Methodological Answer : The compound can be synthesized via electrophilic substitution or nucleophilic displacement. For example, chloromethylation of benzo[d][1,3]dioxole derivatives using formaldehyde and HCl under Lewis acid catalysis introduces functional groups at the 4-position (e.g., chloromethyl, methylthio) . Bromination with bromobenzene yields brominated analogs, while thiolation via sodium sulfide or methylthiol reagents introduces the methylthio group . Reaction optimization typically employs polar solvents (DMF, DMSO) and elevated temperatures (80–120°C) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation: 1^1H and 13^13C NMR confirm substituent positions and dioxole ring integrity . Mass spectrometry (MS) verifies molecular weight and fragmentation patterns, while X-ray crystallography provides bond-length and angle data for crystalline derivatives . High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) as per safety data sheets .

Q. What are common reaction pathways for introducing substituents to the benzo[d][1,3]dioxole scaffold?

  • Methodological Answer : Electrophilic aromatic substitution (e.g., bromination, nitration) targets electron-rich positions on the dioxole ring . Nucleophilic displacement at the 4-position (e.g., replacing chlorine with methylthio) requires polar aprotic solvents and catalysts like AlCl3_3 . Oxidation with KMnO4_4 or reduction with NaBH4_4 modifies side chains without disrupting the dioxole core .

Advanced Research Questions

Q. How do structural modifications at the 4-position of the benzo[d][1,3]dioxole core influence biological activity?

  • Methodological Answer : Substituents like methylthio (-SMe) or halogens (Br, Cl) enhance lipophilicity and membrane permeability, critical for anticancer activity. For instance, methylthio derivatives show improved cytotoxicity against HepG2 and MCF-7 cells compared to unsubstituted analogs . Fluorine atoms at the 2-position increase metabolic stability by resisting oxidative degradation . Structure-Activity Relationship (SAR) studies using comparative molecular field analysis (CoMFA) can predict bioactivity .

Q. How can conflicting data on reaction yields be resolved when synthesizing derivatives?

  • Methodological Answer : Discrepancies in yields often arise from solvent polarity, catalyst loadings, or competing side reactions. Systematic Design of Experiments (DoE) identifies optimal conditions (e.g., DMF vs. DMSO solvent effects) . Kinetic studies via in-situ FTIR or HPLC monitoring track intermediate formation, while computational tools (DFT) model reaction pathways to minimize byproducts .

Q. What computational methods are used to predict reactivity and binding interactions of this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina) evaluates binding affinity to targets like GPR139 or GPER-1, where the dioxole ring acts as a pharmacophore . Pharmacophore modeling (ROCS) identifies critical features (e.g., hydrogen bond acceptors from dioxole oxygens) for ligand-receptor interactions . Quantum mechanical calculations (Gaussian) predict regioselectivity in electrophilic substitutions .

Q. How do fluorinated analogs compare to non-fluorinated derivatives in terms of chemical stability and reactivity?

  • Methodological Answer : The 2,2-difluoro group enhances thermal stability and resistance to nucleophilic attack due to strong C-F bonds. Fluorine’s electron-withdrawing effect activates the 4-position for nucleophilic substitution but deactivates the ring toward electrophilic reactions . Comparative TGA/DSC studies quantify decomposition temperatures, while Hammett plots correlate substituent effects with reaction rates .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities of structurally similar derivatives?

  • Methodological Answer : Variability in cytotoxicity assays (e.g., MTT vs. ATP-based) or cell line heterogeneity (HCT116 vs. HeLa) may explain differences . Meta-analysis of IC50_{50} values with standardized protocols (e.g., NCI-60 panel) clarifies trends. Orthogonal assays (apoptosis markers, caspase activation) validate mechanisms beyond cell viability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.